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molecular formula C16H11NO5 B8673241 6-Methoxy-4'-nitroflavone

6-Methoxy-4'-nitroflavone

Cat. No. B8673241
M. Wt: 297.26 g/mol
InChI Key: HGVDPIZNWPBQFY-UHFFFAOYSA-N
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Patent
US08192717B2

Procedure details

A mixed solution consisting of compound 22 (2.92 g, 9.26 mmol), concentrated sulfuric acid (1 ml), and acetic acid (50 ml) was heated to reflux for 1 hour. The temperature of the resultant was returned to room temperature, and ice pieces were then added to the reaction solution. The precipitated crystal was collected by filtration, so as to obtain a product of interest, 6-methoxy-4′-nitroflavone (compound 23). Yield: 2.31 g (yield constant: 84.1%)
Name
compound 22
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([OH:23])=[C:7]([C:9](=[O:22])[CH2:10][C:11]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)=O)[CH:8]=1.S(=O)(=O)(O)O>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[O:23][C:11]([C:13]1[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=1)=[CH:10][C:9]2=[O:22]

Inputs

Step One
Name
compound 22
Quantity
2.92 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)C(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
ADDITION
Type
ADDITION
Details
ice pieces were then added to the reaction solution
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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